1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The presence of the dichlorophenyl group suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a 3,4-dichlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Potential Nootropic Agents
1-(3,4-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been investigated for its potential as a nootropic agent. In a study, various derivatives of 2-oxopyrrolidine were synthesized and tested for nootropic activity. These compounds, including those with modifications similar to this compound, showed promise in enhancing cognitive functions (Valenta et al., 1994).
Antioxidant Activity
Research into the antioxidant properties of derivatives of 5-oxopyrrolidine-3-carboxylic acid, a closely related compound, has been conducted. These derivatives, which share structural similarities with this compound, were found to exhibit significant antioxidant activity, some even surpassing that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Synthesis of Bicyclic Systems
The compound has been used in the synthesis of novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These compounds, synthesized through a one-pot condensation process, have potential applications in various biological activities (Kharchenko et al., 2008).
Antibacterial Activity
Some derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is structurally similar to this compound, have been synthesized and tested for their antibacterial activity. These studies have revealed compounds with significant antibacterial properties, indicating potential applications in the development of new antibacterial agents (Žirgulevičiūtė et al., 2015).
Molecular Complexation
Research has also explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, akin to the carboxylic acid group in this compound. These studies provide insights into the interactions at a molecular level, which could be relevant for understanding the binding and activity of similar compounds (Zimmerman et al., 1991).
Mechanism of Action
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-8-2-1-6(5-9(8)13)14-4-3-7(10(14)15)11(16)17/h1-2,5,7H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXVOTUVYLHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479297 | |
Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10006-67-4 | |
Record name | 1-(3,4-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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